(5-Isopropylisoxazol-4-yl)methanol
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Overview
Description
(5-Isopropylisoxazol-4-yl)methanol is a chemical compound with the molecular formula C7H11NO2 It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol with a brominating agent to yield 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropylisoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-Isopropylisoxazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Isopropylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can bind to nuclear receptors such as the farnesoid X receptor (FXR), acting as an agonist . This binding can modulate the expression of genes involved in various physiological processes, including metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorophenol: This compound shares a similar structure but has different functional groups and properties.
(3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl)benzamide: This compound is used as a beta-secretase inhibitor for treating Alzheimer’s disease.
Uniqueness
(5-Isopropylisoxazol-4-yl)methanol is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to modulate nuclear receptors sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(5-propan-2-yl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-6(4-9)3-8-10-7/h3,5,9H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUHMTOAHQJZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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